molecular formula C12H16N6O2 B14621686 2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 60160-83-0

2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)

Cat. No.: B14621686
CAS No.: 60160-83-0
M. Wt: 276.29 g/mol
InChI Key: FHTGQUSECPFGMS-UHFFFAOYSA-N
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Description

2,2’-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound that features a triazole ring, a hydrazinyl group, and two ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Hydrazinyl Group: The hydrazinyl group is introduced through a reaction between the triazole and a hydrazine derivative.

    Formation of the Phenyl Linker: The phenyl group is attached to the triazole-hydrazine intermediate through a coupling reaction.

    Introduction of Ethan-1-ol Groups: The final step involves the addition of ethan-1-ol groups to the phenyl linker via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common techniques include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triazole ring and hydrazinyl group can be reduced under specific conditions.

    Substitution: The phenyl linker can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from ethan-1-ol groups.

    Reduction: Formation of reduced triazole or hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,2’-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Materials Science: Utilized in the synthesis of polymers or as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Industry: Employed in the development of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2,2’-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) depends on its specific application:

    Molecular Targets: May interact with enzymes, receptors, or nucleic acids.

    Pathways Involved: Can modulate biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(methan-1-ol): Similar structure but with methan-1-ol groups instead of ethan-1-ol.

    2,2’-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(propan-1-ol): Similar structure but with propan-1-ol groups instead of ethan-1-ol.

Properties

CAS No.

60160-83-0

Molecular Formula

C12H16N6O2

Molecular Weight

276.29 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-5-yldiazenyl)anilino]ethanol

InChI

InChI=1S/C12H16N6O2/c19-7-5-18(6-8-20)11-3-1-10(2-4-11)15-17-12-13-9-14-16-12/h1-4,9,19-20H,5-8H2,(H,13,14,16)

InChI Key

FHTGQUSECPFGMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=NC=NN2)N(CCO)CCO

Origin of Product

United States

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